![molecular formula C19H15N3OS B2934042 N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 423733-64-6](/img/structure/B2934042.png)
N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives has been designed and synthesized . The process involved different substituents introduced into the N2-benzene ring, 4-NH2, and 5-NH position of the structure .
Molecular Structure Analysis
The molecular structure of “N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine” is characterized by a linear formula C19H15N3OS . Its molecular weight is 333.415 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the compound was synthesized from commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide through three steps including condensation reaction, chlorination, and nucleophilic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, one of the compounds was reported as an orange-red solid with a yield of 94% .
Scientific Research Applications
Antitumor Activity
Compounds similar to N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine have been studied for their antitumor effects. For instance, derivatives like Piritrexim have shown to inhibit dihydrofolate reductase (DHFR), which is a key enzyme in the folate pathway of cells, leading to good antitumor effects on carcinosarcoma in rats .
Antiviral Therapeutics
Five-membered heteroaryl amines, which are structurally related to the compound , have displayed significant antiviral activity. They have been compared favorably with commercial antiviral drugs like Ribavirin against viruses such as the Newcastle disease virus. Further modification of these amines could lead to potent antiviral therapeutics .
Anti-Microbial Activity
Synthesis and docking studies suggest that novel N-substituted thienopyrimidin derivatives exhibit anti-microbial activity. While specific data on N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is not available, it’s plausible that it may also possess similar properties given its structural similarity .
Pharmaceutical Research
The compound’s structural analogs have been used in pharmaceutical research, particularly in the development of cancer therapeutics. For example, MPC-6827 (N-(4-methoxyphenylamino)-N,2-dimethylquinazoline) has been extensively studied for its therapeutic use against cancer .
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidine derivatives, have been reported to target dihydrofolate reductase (dhfr) and some kinases . These targets play crucial roles in cell growth and proliferation, making them valuable targets for anticancer therapies.
Mode of Action
It’s known that similar compounds, such as mpc-6827, act as microtubule-destabilizing agents, leading to apoptosis by blocking cell cycle and inhibiting growth in several types of cancer .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . These mediators are involved in various biochemical pathways related to inflammation and cell proliferation.
Pharmacokinetics
It’s worth noting that the lipophilicity of a drug, which refers to its affinity for a lipid environment, can influence its ability to diffuse easily into cells .
Result of Action
Similar compounds have shown inhibitory effects on human colorectal cancer cell proliferation . Additionally, certain derivatives have exhibited potent anti-inflammatory effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-23-15-9-7-14(8-10-15)22-18-17-16(13-5-3-2-4-6-13)11-24-19(17)21-12-20-18/h2-12H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVKVFAXQROCNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.